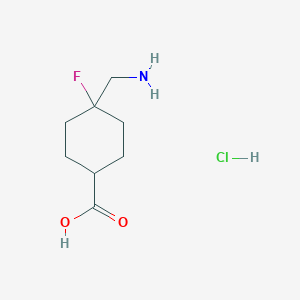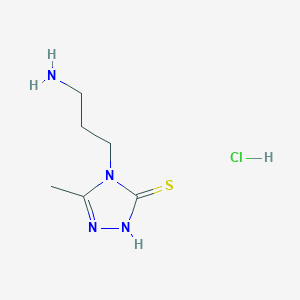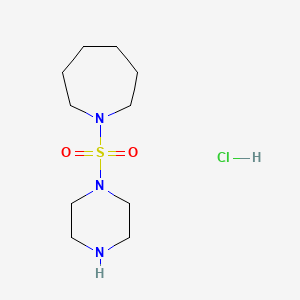
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride, also known as γ-Aminobutyric acid (GABA) receptor agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Building Blocks for Organofluorine Chemistry
The compound's utility in organofluorine chemistry is highlighted in a study that explores the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane. This research identifies key reactions for accessing building blocks containing the all-cis-2,3,5,6-tetrafluorocyclohexane ring system, which is significant due to its unusual polar aspect different from hydrophobic cyclohexane (Bykova et al., 2018).
Synthesis of Functional Cyclic Esters
In the context of polymerization, the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups are described. These cyclic esters, derived from cyclohexanone, are notable for their potential in creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Large-Scale Synthesis of Non-Proteogenic Amino Acids
The compound plays a role in the large-scale synthesis of non-proteogenic amino acids. These FMOC-protected amino acids, including 4-aminomethylbenzoic acid and trans-4-(aminomethyl)cyclohexanecarboxylic acid, are crucial for the development of combinatorial libraries in drug discovery (Dener et al., 2001).
Drug Discovery Building Blocks
A study on 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of the pharmacologically relevant 1-aminocyclohexanecarboxylic acid, suggests its potential as a promising building block in drug discovery. This includes examining its conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).
Application in Catalysis and Metal-Organic Frameworks
The compound's relevance extends to catalysis and metal-organic frameworks. For example, a triazine-cored tricarboxylic acid derivative, incorporating the compound, has been used to construct lanthanide-based MOFs, showcasing unique water chains and bright photoluminescence (Han et al., 2019).
Propiedades
IUPAC Name |
4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c9-8(5-10)3-1-6(2-4-8)7(11)12;/h6H,1-5,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYICSYVTJSMFAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)


